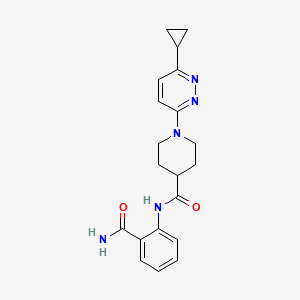

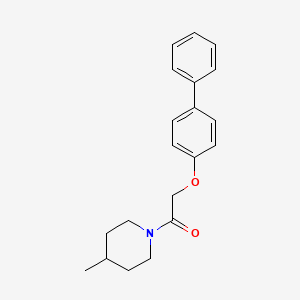

![molecular formula C24H19ClN4OS B3018765 3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 361478-05-9](/img/structure/B3018765.png)

3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile, is a heterocyclic molecule that appears to be related to various synthesized derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed could be relevant to understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives involves the condensation of various starting materials, potentially including malononitrile and substituted aldehydes or ketones . Similarly, the synthesis of 2,4-Diamino-thieno[2,3-d]pyrimidines can be achieved through the condensation of 2-aminothiophene-3-carbonitrile with guanidine or through reactions involving sulfur transfer agents . These methods could be adapted to synthesize the compound by choosing appropriate substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography . The presence of amino groups and a carbonitrile moiety in the compound suggests potential for hydrogen bonding and dipolar interactions, which could influence its solid-state structure and reactivity.

Chemical Reactions Analysis

The reactivity of similar compounds is often explored in the context of their potential as intermediates for further chemical transformations. For example, 2,6-diamino derivatives can react with benzene-sulfonyl chloride to yield sulfonylated products . The presence of electron-withdrawing groups such as carbonitrile and electron-donating groups like amino substituents can significantly affect the reactivity of the core heterocyclic ring, enabling a variety of chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that its properties would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would likely result in a compound with substantial aromatic character, potentially affecting its solubility, melting point, and stability. The amino and nitrile groups could also confer the ability to participate in hydrogen bonding, which might influence its boiling point and solubility in various solvents.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- The synthesis of thieno[2,3-b]pyridine derivatives, including structures similar to 3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile, has been extensively studied. These compounds are synthesized from various precursors through different chemical reactions, elucidating their potential for diverse structural modifications and applications (Abdelhamid et al., 2008), (Boschelli et al., 2005).

Antimicrobial and Antifungal Activities

- Some derivatives of thieno[2,3-b]pyridine, structurally related to the chemical , have shown significant antimicrobial and antifungal activities. These activities are attributed to the unique structure of the thieno[2,3-b]pyridine framework, indicating potential applications in developing new antimicrobial agents (Abdelghani et al., 2017), (Ibrahim et al., 2008).

Kinase Inhibitory Activity

- The thieno[2,3-b]pyridine derivatives have been identified as inhibitors of Src kinase activity. This suggests their potential use in cancer research, as Src kinase is known to play a role in cancer progression. The structure-activity relationships of these compounds offer insights into designing more potent kinase inhibitors for therapeutic applications (Boschelli et al., 2005).

Potential in Solar Cell Development

- Some research has explored the use of compounds with thieno[2,3-b]pyridine core in the development of solution-processable bulk-heterojunction solar cells. These studies indicate the potential of such compounds in renewable energy applications, especially in improving the efficiency of photovoltaic devices (Gupta et al., 2015).

Anticorrosive Properties

- Derivatives of thieno[2,3-b]pyridine, like the one , have shown promise as environmentally benign corrosion inhibitors. This suggests their application in materials science, particularly in protecting metals like steel from corrosion in acidic environments (Ansari et al., 2017).

Propiedades

IUPAC Name |

3,6-diamino-2-(4-chlorobenzoyl)-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4OS/c1-12(2)13-3-5-14(6-4-13)18-17(11-26)23(28)29-24-19(18)20(27)22(31-24)21(30)15-7-9-16(25)10-8-15/h3-10,12H,27H2,1-2H3,(H2,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFXGFZAQYPTGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

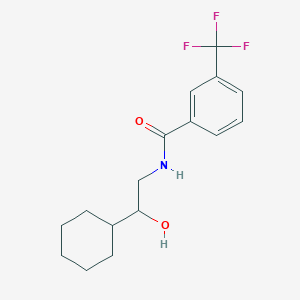

![1-[6-(methylsulfanyl)pyridine-3-carbonyl]-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide](/img/structure/B3018684.png)

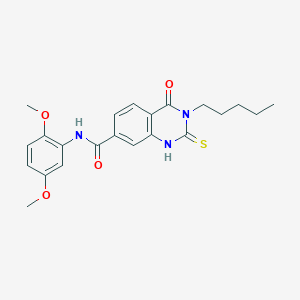

![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3018686.png)

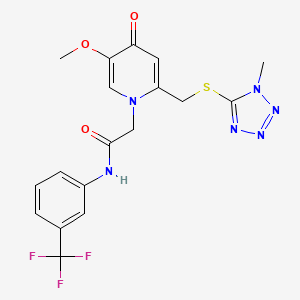

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3018688.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B3018693.png)

![4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3018696.png)

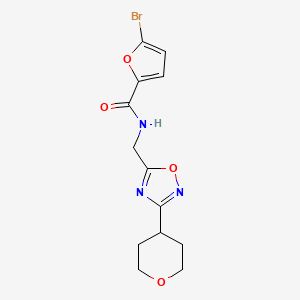

![N-(4-bromophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018697.png)

![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)